molecular formula C28H27N3O6 B12204797 3'-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12204797
M. Wt: 501.5 g/mol
InChI Key: VUFIAMQLUFGVPH-UHFFFAOYSA-N
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Description

3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound that features a spiro[indole-3,2’-pyrrole] core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multiple steps, including the formation of the spiro[indole-3,2’-pyrrole] core and the subsequent attachment of the benzofuran-2-ylcarbonyl and morpholin-4-yl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(benzofuran-2-yl)-3-phenylpyridine: Shares the benzofuran-2-yl group but differs in the core structure.

    1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Contains the benzofuran-2-ylcarbonyl group but has a different overall structure.

Uniqueness

3’-(1-benzofuran-2-ylcarbonyl)-1-ethyl-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro[indole-3,2’-pyrrole] core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-1-ethyl-3'-hydroxy-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C28H27N3O6/c1-2-30-20-9-5-4-8-19(20)28(27(30)35)23(24(32)22-17-18-7-3-6-10-21(18)37-22)25(33)26(34)31(28)12-11-29-13-15-36-16-14-29/h3-10,17,33H,2,11-16H2,1H3

InChI Key

VUFIAMQLUFGVPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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